3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde
CAS No.: 865815-72-1
Cat. No.: VC2944225
Molecular Formula: C9H7N3O
Molecular Weight: 173.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 865815-72-1 |
---|---|
Molecular Formula | C9H7N3O |
Molecular Weight | 173.17 g/mol |
IUPAC Name | 3-pyridin-2-yl-1H-pyrazole-5-carbaldehyde |
Standard InChI | InChI=1S/C9H7N3O/c13-6-7-5-9(12-11-7)8-3-1-2-4-10-8/h1-6H,(H,11,12) |
Standard InChI Key | BWGGGEBEZJGPHF-UHFFFAOYSA-N |
SMILES | C1=CC=NC(=C1)C2=NNC(=C2)C=O |
Canonical SMILES | C1=CC=NC(=C1)C2=NNC(=C2)C=O |
Introduction
Chemical Structure and Properties
3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms within the ring structure. The compound features a pyridin-2-yl substituent at position 3 of the pyrazole ring and an aldehyde functional group at position 5. This structural arrangement creates a molecule with interesting chemical reactivity, particularly for condensation reactions involving the aldehyde group and potential coordination chemistry through the nitrogen atoms.
Physical and Chemical Characteristics
The compound has a molecular formula of C9H7N3O with a calculated molecular weight of 173.175 g/mol. Its structure consists of a pyrazole core with a pyridine ring attached at the 3-position and a carbonyl group at the 5-position, creating a molecule with multiple reactive sites. The presence of both basic nitrogen atoms and the electrophilic aldehyde functionality makes this compound particularly versatile in organic synthesis applications. These diverse functional groups allow it to participate in a wide range of chemical transformations, including condensation reactions, reductions, and metal coordination.
Structural Identifiers
Various systematic identifiers help precisely define the structure of this compound. The standard IUPAC name is 2-pyridin-2-ylpyrazole-3-carbaldehyde, though it is more commonly referred to as 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde or 5-(pyridin-2-yl)-1H-pyrazole-3-carbaldehyde . The compound can also be represented through its InChI notation (InChI=1S/C9H7N3O/c13-7-8-4-6-11-12(8)9-3-1-2-5-10-9/h1-7H) and the corresponding InChIKey (VYOIJWOGFKJEMC-UHFFFAOYSA-N). For computational and database purposes, the SMILES notation C1=CC=NC(=C1)N2C(=CC=N2)C=O provides another standardized representation of its structure.
Key Properties Data
The following table summarizes the essential properties of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde:
Applications and Uses
3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde serves primarily as a versatile intermediate in the synthesis of more complex molecules with potential biological activity. Its application spans several research areas, though pharmaceutical development appears to be its primary domain.
Pharmaceutical Research
In pharmaceutical research, this compound is particularly valuable due to its ability to serve as a building block for more complex molecules with potential biological activities. The aldehyde group provides a convenient handle for further elaboration through condensation reactions, reductions, and other transformations. The nitrogen-containing heterocyclic structure is a privileged scaffold in medicinal chemistry, frequently associated with a range of biological activities including enzyme inhibition and receptor modulation.
Related Compounds
Several structurally related compounds share similar core features with 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde but differ in substitution patterns or functional groups. These related structures provide insight into the chemical diversity of this compound class and potential structure-activity relationships.
Structural Analogs
Among the most closely related compounds identified in the search results are:
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1-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde (CAS: 1269294-20-3): This compound differs in the position of attachment of the pyridine ring, which is connected to N1 of the pyrazole rather than C3.
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1-(prop-2-yn-1-yl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde (CAS: 2092051-95-9): This derivative features a propargyl group at the N1 position while maintaining the pyridin-2-yl substituent at C3 and the aldehyde at C5 .
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1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde: This analog contains an isobutyl substituent at N1, resulting in a more lipophilic compound with potentially different physicochemical properties and biological activities.
These structural variations can significantly influence the reactivity, physical properties, and potential biological activities of the compounds. The differences in substitution pattern may alter how these molecules interact with biological targets or participate in chemical reactions.
Comparison Table of Related Compounds
The following table compares key properties of 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde with its structural analogs:
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | CAS Number |
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3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde | C9H7N3O | 173.17 | Unsubstituted N1, pyridin-2-yl at C3 | 865815-72-1 |
1-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde | C9H7N3O | 173.17 | Pyridin-2-yl at N1 | 1269294-20-3 |
1-(prop-2-yn-1-yl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde | C12H9N3O | 211.22 | Prop-2-yn-1-yl at N1, pyridin-2-yl at C3 | 2092051-95-9 |
1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde | C13H15N3O | 229.28 | Isobutyl at N1, pyridin-2-yl at C3 | Not specified |
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